Succinamic acid

Catalog No.
S562435
CAS No.
638-32-4
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinamic acid

CAS Number

638-32-4

Product Name

Succinamic acid

IUPAC Name

4-amino-4-oxobutanoic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)

InChI Key

JDVPQXZIJDEHAN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CC(=O)O)C(=O)N

The exact mass of the compound Succinamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Succinamic acid is the monoamide of succinic acid, featuring both a terminal carboxylic acid and a primary amide functional group. This bifunctionality distinguishes it from its close structural relatives, succinic acid (a dicarboxylic acid) and succinimide (a cyclic imide). Its unique combination of a flexible four-carbon backbone, a carboxylate for ionic interactions and metal coordination, and an amide group for hydrogen bonding dictates its specific utility in chemical synthesis, formulation, and materials science. These properties make it a targeted choice for applications where the distinct behaviors of either dicarboxylic acids or cyclic imides are unsuitable. [REFS-1, REFS-2]

Direct substitution of succinamic acid with its common precursors or derivatives like succinic acid or succinimide is often unviable in practice. Succinic acid's two carboxylic acid groups (pKa1 ≈ 4.2, pKa2 ≈ 5.6) give it a distinct two-stage deprotonation profile and bidentate coordinating ability, which differs fundamentally from the single pKa and monodentate coordination of succinamic acid. [1] Conversely, succinimide lacks a carboxylic acid group entirely, making it unsuitable for applications requiring pH buffering or carboxylate-metal interactions. [2] Furthermore, the thermal decomposition pathway of succinamic acid, which yields succinimide via cyclization, is a specific process-related property not offered by succinic acid, making it a deliberate choice as a controlled precursor. This non-interchangeability in acidity, coordination behavior, and thermal processing makes succinamic acid a necessary procurement for specific synthetic and formulation goals.

Defined Thermal Decomposition Pathway for Controlled Synthesis

Succinamic acid exhibits a distinct thermal decomposition profile, cyclizing to form succinimide at elevated temperatures, with a melting point range of 153-156 °C. This contrasts sharply with the thermal behavior of succinic acid, which upon heating dehydrates to form succinic anhydride, or under other conditions, melts and evaporates without forming an imide. [1] This predictable cyclization makes succinamic acid a more direct and potentially milder precursor for the in-situ generation of succinimide compared to the two-step process of reacting succinic acid with an ammonia source. [2]

Evidence DimensionPrimary Thermal Decomposition Product
Target Compound DataSuccinimide (via cyclization)
Comparator Or BaselineSuccinic Acid: Succinic anhydride (via dehydration) or evaporation
Quantified DifferenceQualitatively different reaction pathway (cyclization vs. dehydration/evaporation)
ConditionsHeating / Thermal Gravimetric Analysis (TGA)

For processes requiring the controlled, single-component generation of succinimide at a specific temperature, succinamic acid is the appropriate process chemical, whereas succinic acid is not.

Distinct Acidity Profile for Targeted pH Buffering and Formulation

As a monoprotic acid, succinamic acid possesses a single acidic dissociation constant (pKa). In contrast, succinic acid is a diprotic acid with two distinct pKa values, approximately pKa1 = 4.2 and pKa2 = 5.6. [REFS-1, REFS-2] This means succinic acid has two buffering regions and its charge state changes twice over the pH scale (from neutral to -1, then to -2). Succinamic acid's single transition from neutral to a -1 charge provides a more defined buffering capacity in a single pH range, which is critical for formulations where the presence of a dianion or a second buffering zone would be detrimental.

Evidence DimensionAcid Dissociation Constants (pKa)
Target Compound DataOne pKa value (monoprotic)
Comparator Or BaselineSuccinic Acid: Two pKa values (diprotic), pKa1 ≈ 4.2, pKa2 ≈ 5.6
Quantified DifferenceDifferent number of buffering regions and ionic species distribution
ConditionsAqueous solution, 25 °C

This compound should be selected over succinic acid when a formulation requires buffering capacity from a single, specific acid-dissociation event, avoiding the complex pH behavior and multiple charged species of a diprotic acid.

Unique Ligand Functionality for Crystal Engineering and Coordination Polymers

In the construction of coordination polymers and metal-organic frameworks, the choice of ligand dictates the final structure. Succinic acid typically acts as a bidentate bridging ligand, connecting two metal centers through its two carboxylate groups to form robust frameworks. [1] Succinamic acid, however, offers a different set of tools: it acts as a monodentate ligand via its single carboxylate group, while the uncoordinated amide group remains available to form strong, directional hydrogen bonds. This functional separation allows for the creation of supramolecular architectures where metal-coordination and hydrogen-bonding networks can be independently controlled, leading to structures inaccessible with succinic acid. For example, it has been used to form specific binuclear europium complexes and mixed-valent platinum blues where the amide group plays a key role.

Evidence DimensionPrimary Ligand Binding Mode
Target Compound DataMonodentate (carboxylate coordination) + Hydrogen Bonding (amide group)
Comparator Or BaselineSuccinic Acid: Bidentate bridging (two carboxylate groups)
Quantified DifferenceDifferent coordination mode and resulting network topology
ConditionsSynthesis of coordination polymers

For material scientists aiming to build complex, hydrogen-bonded supramolecular networks rather than simple bridged coordination polymers, succinamic acid provides essential functionality that succinic acid lacks.

Precursor for Controlled Thermal Synthesis of Succinimide Derivatives

In processes where succinimide or its N-substituted derivatives must be formed under controlled thermal conditions, succinamic acid is the preferred starting material. Its well-defined melting point and intramolecular cyclization pathway allow for a cleaner, more direct conversion compared to starting with succinic acid, which requires an additional reagent (ammonia or an amine) and may lead to different thermal byproducts.

Building Block for Hydrogen-Bonded Materials and Coordination Complexes

For researchers in crystal engineering and materials science who need to construct frameworks with both metal coordination and extensive hydrogen bonding. The unique structure of succinamic acid allows the carboxylate to bind to a metal center while the amide group directs the formation of a secondary hydrogen-bond network, enabling the design of complex multi-dimensional structures.

Specialty pH Modifier and Counterion in Formulations

Used as a component in aqueous formulations, such as plating baths or buffer systems, where the specific monoprotic nature of the molecule is required. It provides buffering in a single pH range without the complication of a second dissociation event, making it a more predictable pH modifier than succinic acid in complex mixtures. [1]

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.042593085 Da

Monoisotopic Mass

117.042593085 Da

Heavy Atom Count

8

UNII

W1VBK275PQ

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-32-4

Wikipedia

Succinamic acid

Dates

Last modified: 08-15-2023

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